3-氟苯硼酸

概览

描述

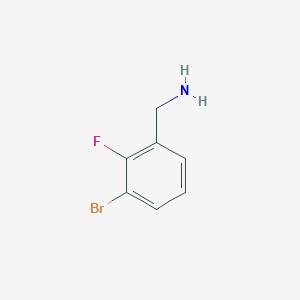

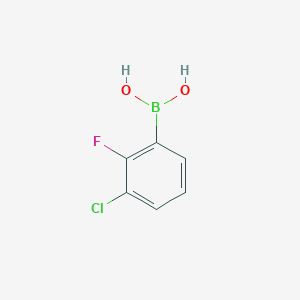

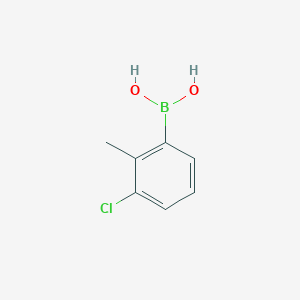

3-Fluorophenylboronic acid is a functionalized boronic acid derivative that has garnered interest due to its utility in organic synthesis and potential pharmaceutical applications. The presence of the fluorine atom on the phenyl ring can significantly influence the compound's reactivity and physical properties, making it a valuable compound in the synthesis of biologically active molecules and materials for sensing applications .

Synthesis Analysis

The synthesis of 3-fluorophenylboronic acid derivatives can be achieved through various methods. One approach involves the lithium-bromine exchange reaction followed by the addition of trimethyl borate and subsequent acidic hydrolysis, yielding amino-3-fluorophenyl boronic acid with a relatively low pKa, which is useful for constructing glucose sensing materials . Another method includes the bromodeboronation of aryl boronic acids, which has been demonstrated to be a scalable and generalizable route for the synthesis of halogenated aryl boronic acids, including 3-fluorophenylboronic acid derivatives .

Molecular Structure Analysis

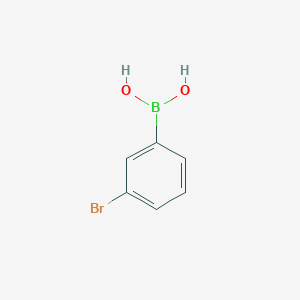

The molecular structure of 3-fluorophenylboronic acid and its derivatives has been extensively studied using X-ray crystallography and computational methods. These studies have revealed diverse solid-state structures, ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives. The tautomeric equilibrium between the open form and the cyclic form has been observed in solution, and this equilibrium can be influenced by the presence of substituents such as fluorine .

科研应用

光谱研究

3-氟苯硼酸一直是光谱研究的研究对象。Piergies等人(2013年)使用傅里叶变换红外吸收(FT-IR)、傅里叶变换拉曼(FT-Raman)和表面增强拉曼(SERS)对苯硼酸的氟类似物进行了系统的光谱研究,包括3-氟苯硼酸。他们进行了密度泛函理论(DFT)计算,制作了一个广泛的振动光谱表,有助于理解苯硼酸异构体的吸附模式(Piergies et al., 2013)。

抗真菌活性

Borys等人(2019年)发现2-甲酰苯硼酸及其氟同分异构体形式,包括4-氟-2-甲酰苯硼酸,对曲霉、镰刀菌、青霉和念珠菌等菌株表现出显著的抗真菌活性。该研究突出了互变平衡和氟取代基位置在抗真菌活性中的重要性(Borys et al., 2019)。

葡萄糖传感

Huang等人(2013年)探讨了苯硼酸衍生物,包括3-氟苯硼酸,在葡萄糖传感中的应用。他们使用了含有疏水吡啶荧光团的两性单硼酸,用于水溶液中葡萄糖的比率荧光传感。该研究表明了对葡萄糖的改进选择性,超过其他糖类(Huang et al., 2013)。

结构和电子性质

Karabacak等人(2015年)对3-氟苯硼酸进行了研究,重点关注其光谱、结构、电子和热力学性质。他们使用了实验技术和DFT计算等理论方法进行分析,为了解分子在不同条件下的行为提供了见解(Karabacak et al., 2015)。

动力学反应性研究

Watanabe等人(2013年)研究了3-氟苯硼酸与二醇的动力学反应性。他们的研究为了解硼酸的不同形式的相对反应性提供了见解,这对于理解它们在各种化学反应中的行为至关重要(Watanabe et al., 2013)。

全息葡萄糖传感器

Kabilan等人(2005年)开发了含有苯硼酸衍生物的水凝胶的全息传感器系统,用于检测葡萄糖浓度。这种新颖方法通过全息图中的颜色变化来量化葡萄糖浓度,突显了3-氟苯硼酸在生物传感技术中的潜力(Kabilan et al., 2005)。

光子晶体葡萄糖传感

Alexeev等人(2004年)专注于利用苯硼酸衍生物,包括3-氟苯硼酸,改进光子晶体葡萄糖传感材料。他们的工作旨在非侵入性监测葡萄糖,展示了这些材料在医学诊断中的应用潜力(Alexeev et al., 2004)。

Safety And Hazards

When handling 3-Fluorophenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

未来方向

The glucose-sensitive self-adjusting drug delivery system simulates the physiological model of the human pancreas-secreting insulin and then precisely regulates the release of hypoglycemic drugs and controls the blood sugar . This has good application prospects in the treatment of diabetes . The glucose-sensitive polymer carrier based on PBA has the advantages of better stability, long-term storage, and reversible glucose response . Therefore, it has become a research hotspot in recent years and has been developed very rapidly .

性质

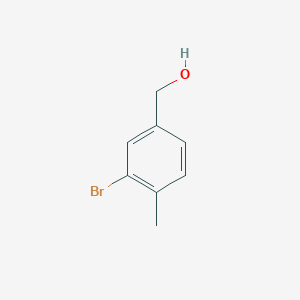

IUPAC Name |

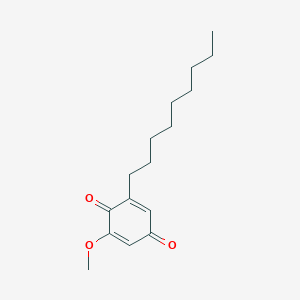

(3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXQDJCZSVHEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370069 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorophenylboronic acid | |

CAS RN |

768-35-4 | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorphenylboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boronic acid, B-(3-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。